6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
6,7-dimethoxy-2-(thiolan-3-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-17-14-7-11-3-5-16(13-4-6-19-10-13)9-12(11)8-15(14)18-2/h7-8,13H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFQUVCQJFGWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3CCSC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities, particularly as a ligand for sigma receptors and its implications in cancer therapy and antiviral activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHNOS
- Molecular Weight : 235.33 g/mol
- CAS Number : 521984-48-5
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with sigma receptors and its potential as an anticancer and antiviral agent.
Sigma Receptor Binding
Research indicates that derivatives of tetrahydroisoquinoline, including 6,7-dimethoxy variants, exhibit significant binding affinity for sigma receptors. These receptors are implicated in various physiological processes and are over-expressed in many cancers:
- Sigma-1 and Sigma-2 Receptors : Studies show that compounds with modifications at the 6 and 7 positions demonstrate selective binding to sigma-2 receptors with Ki values ranging from 5 to 6 nM. This selectivity is crucial as sigma-2 receptors are often linked to tumor proliferation while showing low expression in normal tissues .
Anticancer Activity
The anticancer potential has been explored through various in vitro studies:
- Cell Lines Tested : Compounds have shown moderate cytotoxic effects against human liver (Huh-7) and esophageal (KYSE-140) cancer cell lines.
- Mechanism of Action : The anticancer activity is not solely correlated with sigma receptor affinity but may involve multiple pathways including apoptosis induction and cell cycle arrest .
Antiviral Activity
Recent studies have also evaluated the efficacy of 6,7-dimethoxy tetrahydroisoquinoline derivatives against HIV:
- Inhibition of HIV Reverse Transcriptase : A series of synthesized analogues demonstrated promising inhibition rates against HIV-1 reverse transcriptase (RT), with some compounds achieving over 70% inhibition at specific concentrations. For instance, compounds 8h and 8l exhibited inhibition rates of 74.82% and 72.58%, respectively .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications affect biological activity:
| Compound | Substitution | % Inhibition (at 100 µM) |
|---|---|---|
| 5a | None | 34.32 |
| 5d | p-Methyl | 52.46 |
| 5f | p-Methoxy | 56.23 |
| 8h | Thiolane | 74.82 |
These findings suggest that electron-donating groups enhance activity against HIV RT while also influencing sigma receptor binding .
Case Studies
Several case studies highlight the compound's potential:
- Study on Cancer Cell Lines : A study evaluated the effectiveness of various tetrahydroisoquinoline derivatives against Huh-7 cells and identified several candidates with significant growth inhibition.
- Antiviral Efficacy Assessment : Another study focused on synthesizing new derivatives aimed at inhibiting HIV RT, revealing that certain structural modifications led to enhanced antiviral potency.
Scientific Research Applications
Antidiabetic Properties
Research indicates that derivatives of 6,7-dimethoxy-2-(thiolan-3-yl)-1,2,3,4-tetrahydroisoquinoline exhibit promising antidiabetic effects. A study highlighted the synthesis of 2-substituted derivatives that showed efficacy in lowering blood sugar levels. These compounds are being investigated as potential treatments for diabetes mellitus, which affects millions globally .
Sigma Receptor Ligands
The compound has been evaluated for its affinity towards sigma receptors, particularly sigma-2 receptors, which are implicated in various cancers. Sigma-2 receptor ligands derived from this compound have shown high selectivity and binding affinity in tumor imaging and cancer therapy. This makes them valuable tools for studying the pharmacological functions of sigma receptors in cancer biology .
Synthesis Techniques
The synthesis of this compound has been achieved using various methodologies. Notably, the Petasis reaction combined with Pomeranz-Fritsch-Bobbitt cyclization has been employed to produce this compound effectively. These methods allow for the introduction of chiral centers and functional groups that enhance biological activity .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications in THIQ Derivatives
The THIQ scaffold is modified at positions 1, 2, and 4 to optimize activity. Key analogs include:
Key Observations :
- 4-Aminophenethyl () improves solubility but may reduce CNS penetration due to polarity .
- Piperidylcarbonyl () enhances target engagement via hydrogen bonding but increases molecular weight, affecting bioavailability.
Methoxy Substitution Patterns
The 6,7-dimethoxy motif is conserved across analogs for receptor binding. Comparisons include:
Pharmacological Activity
Receptor Binding and Selectivity
The thiolan-3-yl analog shares σ2 receptor affinity with other 6,7-dimethoxy-THIQs but exhibits distinct selectivity:
Key Observations :
- Thiolan-3-yl’s cyclic sulfide may reduce off-target interactions compared to flexible alkyl chains (e.g., 4-aminophenethyl in ).
- Indole-containing analogs () show broader receptor promiscuity, whereas thiolan-3-yl’s rigidity could enhance σ2 specificity.
Antifungal and Antimicrobial Activity
THIQ derivatives with hydrophobic substituents exhibit antifungal effects:
Toxicity and Metabolic Stability
Q & A
Q. Basic Characterization
- NMR (1H/13C) : Assign methoxy (δ ~3.8 ppm) and tetrahydroisoquinoline protons (δ 2.5–4.0 ppm) to confirm substitution patterns .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ at m/z 306.2) .
Advanced Resolution - Single-crystal X-ray diffraction (via SHELXL ) resolves bond angles and torsional strain in the thiolan-3-yl substituent.
- Dynamic NMR at variable temperatures detects conformational flexibility in the tetrahydroisoquinoline ring .
What biological targets are implicated in the pharmacological activity of this compound, and how do structural modifications alter selectivity?
Q. Basic Target Identification
-
σ2 Receptor Binding : The tetrahydroisoquinoline scaffold shows high affinity (Ki < 1 nM for σ2) due to methoxy groups enhancing hydrophobic interactions .
-
Cytotoxic Activity : Methoxy and thiolan-3-yl groups correlate with apoptosis induction in OSCC cell lines (IC50 ~5–10 μM) .
Advanced SAR Analysis -
Substituent Effects :
Position Modification σ2 Affinity (Ki) Cytotoxicity (IC50) 6,7 -OCH3 0.59 nM 8.2 μM 2 Thiolan-3-yl 0.48 nM 6.5 μM -
Replace thiolan-3-yl with piperidyl groups to shift selectivity toward σ1 receptors (Ki σ1: 48.4 nM) .
How can contradictory data on biological activity across studies be systematically addressed?
Q. Basic Approach
- Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- Use competitive binding assays with radiolabeled ligands (e.g., [11C] derivatives) for receptor affinity validation .
Advanced Resolution - Perform molecular docking studies (e.g., AutoDock Vina) to model interactions with σ2 receptor residues (e.g., TMEM97 protein) .
- Synthesize deuterated analogs to track metabolic stability differences affecting in vivo vs. in vitro results .
What computational strategies are effective in predicting the metabolic fate of this compound?
Q. Basic Predictions
- ADMET Predictors : Estimate hepatic clearance (e.g., CYP3A4/2D6-mediated oxidation) and blood-brain barrier permeability (logBB > 0.3) .
Advanced Modeling - QM/MM Simulations : Map metabolic hotspots (e.g., demethylation at 6/7-methoxy groups) .
- MD Simulations : Analyze solvent accessibility of the thiolan-3-yl group for glucuronidation susceptibility .
Which analytical methods are most reliable for assessing purity and stability in long-term storage?
Q. Basic Quality Control
- HPLC-UV/PDA : Detect degradation products (e.g., methoxy group oxidation at λ = 280 nm) .
- Karl Fischer Titration : Monitor hygroscopicity (critical for hydrochloride salts) .
Advanced Stability Studies - Accelerated Stability Testing : Expose to 40°C/75% RH for 3 months; track decomposition via LC-MS/MS .
- Solid-State NMR : Characterize polymorphic transitions affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
